![molecular formula C19H22N6O2S B2894442 (1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone CAS No. 1251710-28-7](/img/structure/B2894442.png)
(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
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Description
(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality (1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, which share structural similarities with the compound , are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is often attributed to the substitution on the heterocyclic pyridine ring .
Anticancer Activity
The quinoline nucleus, a part of the compound’s structure, is present in many biological compounds with anticancer properties. These derivatives have been shown to exhibit significant antitumor activity against various cancer cell lines, which is often enhanced by specific substituents on the phenyl ring .
Antimalarial Properties
Compounds with a quinoline base are historically significant in the treatment of malaria. Their ability to inhibit DNA synthesis in plasmodium species makes them valuable in antimalarial research and therapy .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives are also explored for their potential use in treating neurological disorders. Their structure allows them to interact with various neurotransmitter systems, providing antidepressant and anticonvulsant effects .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of quinoline derivatives make them candidates for the treatment of chronic diseases that involve inflammatory processes and oxidative stress .
Antiviral and Antimicrobial Resistance
Quinoline-based compounds are being studied for their antiviral properties, including their potential to combat HIV. Additionally, they are important in the development of new drugs to address the growing issue of antimicrobial resistance .
properties
IUPAC Name |
[1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazol-4-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12-14(3)28-19(20-12)25-13(2)17(21-22-25)18(27)24-10-8-23(9-11-24)15-6-4-5-7-16(15)26/h4-7,26H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMRELFLSCPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone |
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